molecular formula C14H9Cl2N3O2 B2693322 4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354706-27-6

4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2693322
CAS No.: 1354706-27-6
M. Wt: 322.15
InChI Key: GOWGHLJBKPXAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure in medicinal chemistry known for its close resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets . The specific substitution pattern on this core structure is critical for its bioactivity and research utility. The 1-methyl group is a highly prevalent substitution, found in nearly a third of known analogues, which helps ensure metabolic stability and is a common feature in many active pharmaceutical ingredients . The 2,4-dichlorophenyl moiety at the 4-position and the carboxylic acid functionality at the 3-position provide key synthetic handles for further structure-activity relationship (SAR) explorations, particularly through amide bond formation or other coupling reactions to create diverse chemical libraries. This scaffold holds significant promise in oncology research. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antitumor and antileukemic activity in preclinical studies, with mechanisms of action that include the induction of cell cycle arrest in the G2/M phase and the modulation of key proteins involved in cell survival and death, such as PARP, Bcl-2, and McL-1 . Furthermore, its core structure is a recognized pharmacophore in the inhibition of various kinase targets . The carboxylic acid group is a strategic functional group that can be utilized to generate prodrugs or to improve aqueous solubility for in vitro and in vivo assays. This compound is supplied For Research Use Only and is intended for use by qualified laboratory professionals for in vitro applications in drug discovery and chemical biology.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2/c1-19-13-11(12(18-19)14(20)21)9(4-5-17-13)8-3-2-7(15)6-10(8)16/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWGHLJBKPXAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridine and pyrazole rings. The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorophenyl derivative as the starting material.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine nitrogen can be oxidized to form N-oxide derivatives.

  • Reduction: Reduction reactions can be performed on the pyridine ring, leading to the formation of reduced analogs.

  • Substitution: The dichlorophenyl group can participate in electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • N-oxide Derivatives: Resulting from the oxidation of the pyridine nitrogen.

  • Reduced Analogues: Formed through the reduction of the pyridine ring.

  • Substituted Derivatives: Resulting from electrophilic substitution reactions on the dichlorophenyl group.

Scientific Research Applications

Pharmacological Applications

The pyrazolo[3,4-b]pyridine scaffold has been associated with various pharmacological activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:

  • A study highlighted the synthesis of several pyrazolo derivatives that showed promising activity against cancer cell lines such as K562 and MCF-7. The compounds were found to inhibit cell proliferation and induce apoptosis in these cancer cells .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds containing the pyrazolo[3,4-b]pyridine structure can alleviate inflammation and pain through inhibition of inflammatory mediators .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Functionalization

The synthesis of 4-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The functionalization at different positions allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity .

Case Study 1: Anticancer Activity Evaluation

A comprehensive evaluation was conducted on a series of pyrazolo derivatives where the target compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM across different lines .

Case Study 2: Anti-inflammatory Mechanism Investigation

In a separate study focusing on the anti-inflammatory effects of pyrazolo compounds, researchers observed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound in vitro. This suggests a potential mechanism involving the modulation of immune responses .

Data Tables

Activity TypeCompound TestedIC50 (µM)Reference
Anticancer4-(2,4-Dichlorophenyl)-1-methyl...25
Anti-inflammatoryVarious Pyrazolo Derivatives15
AntimicrobialPyrazole Derivative X30

Mechanism of Action

The mechanism by which 4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, such as in medicinal applications or biological research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Key structural analogs differ in substituent positions, aromaticity, and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 4-(2,4-dichlorophenyl), 1-methyl, 3-carboxylic acid C15H11Cl2N3O2* ~344.17* High lipophilicity (Cl groups); potential enzyme inhibition (carboxylic acid)
1-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(2-chlorobenzyl), 3,6-dimethyl, 4-carboxylic acid C21H16ClN3O2 378.82 Increased steric bulk (benzyl group); modified binding affinity
6-[4-(Difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(4-difluoromethoxyphenyl), 1-methyl, 4-carboxylic acid C15H11F2N3O3 319.27 Enhanced metabolic stability (difluoromethoxy group)
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 5-Cl, 6-cyclopropyl, 1-(4-fluorophenyl), 3-methyl, 4-carboxylic acid C17H13ClFN3O2 345.76 Improved solubility (cyclopropyl); fluorophenyl enhances target selectivity
Apixaban (BMS-562247) 1-(4-methoxyphenyl), 7-oxo, tetrahydro ring, 3-carboxamide C25H25N5O4 459.50 FDA-approved Factor Xa inhibitor; carboxamide vs. carboxylic acid alters binding kinetics

*Estimated based on structural analogs.

Key Observations:
  • Substituent Position : Carboxylic acid at position 3 (target) vs. position 4 (e.g., ) alters hydrogen-bonding interactions with biological targets .
  • Halogen Effects: The 2,4-dichlorophenyl group in the target enhances lipophilicity and electron-withdrawing effects compared to mono-chlorinated or fluorinated analogs (e.g., ) .

Biological Activity

4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C14H10Cl2N4O2
  • Molecular Weight : 325.16 g/mol
  • CAS Number : 1221715-33-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of key signaling pathways.

Cell Line IC50 (µM) Mechanism
HeLa5.33Apoptosis via Bcl-2/Bax modulation
MCF-73.67Cell cycle arrest at G2/M phase
PC-30.33Inhibition of EGFR signaling

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, particularly in models of neuroinflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce microglial activation in neurodegenerative disease models.

  • Mechanism : The compound suppresses the NF-kB pathway and reduces inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

In vitro studies showed that treatment with this compound led to a significant decrease in nitric oxide production in LPS-stimulated microglia .

Antioxidant Activity

The antioxidant properties of pyrazolo[3,4-b]pyridine derivatives have been documented, contributing to their neuroprotective effects. The ability to scavenge free radicals may play a crucial role in mitigating oxidative stress-related cellular damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Dichlorophenyl Group : Enhances lipophilicity and biological interactions.
  • Pyrazole Ring : Critical for binding to target proteins involved in cancer and inflammation pathways.

Research indicates that modifications to the pyrazole ring can lead to increased potency and selectivity for specific biological targets .

Study on Neuroprotection

A study investigated the effects of this compound on microglial activation in a Parkinson's disease model. The results demonstrated that treatment significantly reduced behavioral deficits and pro-inflammatory markers in MPTP-treated mice. This positions the compound as a potential candidate for treating neurodegenerative diseases characterized by chronic inflammation .

Anticancer Efficacy Assessment

In another study assessing anticancer efficacy, various derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how is its purity validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of halogenated aromatic precursors with pyrazolo-pyridine intermediates. Key steps include:

  • Halogenation and cyclization : Reacting 2,4-dichlorophenyl derivatives with methyl-substituted pyrazolo[3,4-b]pyridine precursors under reflux conditions (e.g., toluene, 110°C) with catalytic Pd(PPh₃)₄ .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH/EtOH (1:1 v/v) at 60°C for 6 hours .
    Purity Validation :
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to achieve ≥97% purity .
  • Spectroscopic Confirmation : ¹H NMR (DMSO-d₆, 400 MHz) for structural verification, including characteristic peaks for dichlorophenyl (δ 7.5–8.1 ppm) and pyrazolo-pyridine protons (δ 2.5–3.0 ppm for methyl groups) .

Basic: What physicochemical properties are critical for handling and storage of this compound?

Methodological Answer:
Key properties include:

Property Value/Description Reference
Molecular FormulaC₁₅H₁₀Cl₂N₃O₂
Molecular Weight343.16 g/mol
SolubilityDMSO-soluble (>50 mg/mL); aqueous-limited
Storage Conditions-20°C, desiccated, inert atmosphere
Stability Notes : Susceptible to hydrolysis under acidic/basic conditions; monitor via periodic HPLC .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:
Yield optimization strategies:

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in halogenated intermediates .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic precursors .
  • Temperature Control : Stepwise heating (80°C → 120°C) minimizes side reactions during cyclization .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

Advanced: What biological targets or pathways are associated with this compound, and how are they validated?

Methodological Answer:

  • Target Identification :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
    • Cannabinoid Receptor Modulation : Competitive binding assays with [³H]CP-55,940 to assess CB1/CB2 affinity .
  • Validation :
    • IC₅₀ Determination : Dose-response curves (0.1–100 μM) in cell-based assays (e.g., MTT for cytotoxicity) .
    • Selectivity Profiling : Cross-testing against unrelated targets (e.g., GPCRs) to rule off-target effects .

Advanced: How do structural modifications (e.g., substituent variations) impact its biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • Dichlorophenyl Group : Critical for target binding; replacing with fluorophenyl reduces potency by 10-fold .
  • Methyl Substituent : At the pyridine N1 position enhances metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
  • Carboxylic Acid : Essential for solubility; esterification improves membrane permeability but reduces in vivo efficacy .
    Methodology :
  • Analog Synthesis : Parallel library synthesis via Suzuki-Miyaura coupling .
  • In Silico Docking : Molecular dynamics simulations (AutoDock Vina) to predict binding modes .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use QikProp to assess LogP (target <3), Caco-2 permeability (>50 nm/s), and cytochrome P450 inhibition .
  • Metabolic Hotspot Analysis : Identify vulnerable sites (e.g., ester bonds) for stabilization via fluorination or methylation .
  • Free Energy Calculations : MM-GBSA to rank derivatives by binding affinity to primary targets .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Compound Integrity : Verify purity (HPLC) and stability (LC-MS) before biological testing .
  • Target Redundancy : Use CRISPR knockouts to confirm on-target effects .

Advanced: What challenges arise in evaluating in vivo pharmacokinetics, and how are they mitigated?

Methodological Answer:

  • Low Bioavailability : Address via prodrug strategies (e.g., ethyl ester prodrugs) or nanoformulation .
  • Metabolic Clearance : Conduct metabolite ID (LC-MS/MS) in hepatocytes to guide structural refinements .
  • Tissue Distribution : Radiolabeled analogs (¹⁴C) for quantitative whole-body autoradiography .

Tables for Key Data

Table 1: Comparative Biological Activity of Analogues

Substituent PositionIC₅₀ (μM) for Kinase XLogPReference
2,4-Dichlorophenyl0.452.8
4-Fluorophenyl4.22.5
3-Trifluoromethyl1.13.1

Table 2: Physicochemical Properties

PropertyValueMethodReference
Melting Point215–217°CDSC
Aqueous Solubility<0.1 mg/mL (pH 7.4)Shake-flask
Plasma Protein Binding92%Equilibrium dialysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.